2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine, 97%
Description
2-Bromo-5-iodo-6-(pentafluoroethyl)-3-(trimethylsilyl)pyridine is a halogenated pyridine derivative with a molecular formula of C₁₁H₁₀BrF₅INSi. It features a pyridine core substituted with bromo (Br) at position 2, iodo (I) at position 5, pentafluoroethyl (C₂F₅) at position 6, and trimethylsilyl (Si(CH₃)₃) at position 2. The compound’s 97% purity makes it suitable for high-precision synthetic applications, such as Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution reactions, where steric and electronic effects of substituents are critical .
Properties
IUPAC Name |
[2-bromo-5-iodo-6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF5INSi/c1-19(2,3)6-4-5(17)7(18-8(6)11)9(12,13)10(14,15)16/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUQFCLTLYZIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(N=C1Br)C(C(F)(F)F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF5INSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Structural Features of the Target Compound :
- Halogens : Bromo (position 2) and iodo (position 5).
- Electron-Withdrawing Groups : Pentafluoroethyl (position 6).
- Steric Protection : Trimethylsilyl (position 3).
Comparison Table :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
